molecular formula C₂₈H₃₆N₄O₈S B1139825 3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid, N-Hydroxysuccinimide Ester CAS No. 1322623-44-8

3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid, N-Hydroxysuccinimide Ester

Cat. No.: B1139825
CAS No.: 1322623-44-8
M. Wt: 588.67
InChI Key:
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Description

3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid, N-Hydroxysuccinimide Ester is a complex organic compound widely used in biochemical research. This compound is known for its role in biotinylation, a process that attaches biotin to proteins and other macromolecules, facilitating their detection and purification.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid, N-Hydroxysuccinimide Ester involves multiple steps. Typically, the process begins with the preparation of biotinylated caproic acid, which is then reacted with 4-hydroxyphenylpropionic acid. The final step involves the esterification of the carboxylic acid group with N-hydroxysuccinimide under dehydrating conditions, often using dicyclohexylcarbodiimide (DCC) as a coupling agent .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification systems. The reaction conditions are carefully controlled to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid, N-Hydroxysuccinimide Ester primarily undergoes substitution reactions. The ester group is reactive towards nucleophiles, making it suitable for conjugation with amines and other nucleophilic groups on biomolecules .

Common Reagents and Conditions: Common reagents used in reactions with this compound include primary amines, which react with the N-hydroxysuccinimide ester to form stable amide bonds. The reactions are typically carried out in organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at room temperature .

Major Products: The major products formed from these reactions are biotinylated biomolecules, which can be used in various biochemical assays and purification processes .

Scientific Research Applications

3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid, N-Hydroxysuccinimide Ester is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in the biotinylation of proteins, peptides, and other biomolecules. This modification allows for the easy detection and purification of these molecules using streptavidin-based methods .

In medicine, biotinylated compounds are used in diagnostic assays and imaging techniques. They are also employed in the development of targeted drug delivery systems, where biotinylation enhances the specificity and efficacy of therapeutic agents .

Mechanism of Action

The mechanism of action of 3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid, N-Hydroxysuccinimide Ester involves the formation of a stable amide bond between the ester group and nucleophilic groups on target biomolecules. This reaction is facilitated by the high reactivity of the N-hydroxysuccinimide ester, which acts as a leaving group during the nucleophilic substitution reaction .

Comparison with Similar Compounds

Similar Compounds:

  • 3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid
  • N-Hydroxysuccinimide Ester
  • Biotinylated caproic acid derivatives

Uniqueness: What sets 3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid, N-Hydroxysuccinimide Ester apart from similar compounds is its dual functionality. It combines the biotinylation capability of biotinylated caproic acid with the high reactivity of N-hydroxysuccinimide ester, making it a versatile tool for bioconjugation applications .

Properties

IUPAC Name

[4-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethyl]phenyl] 6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36N4O8S/c33-22(7-4-3-6-21-27-20(17-41-21)30-28(38)31-27)29-15-5-1-2-8-25(36)39-19-11-9-18(10-12-19)16-26(37)40-32-23(34)13-14-24(32)35/h9-12,20-21,27H,1-8,13-17H2,(H,29,33)(H2,30,31,38)/t20?,21-,27?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOQZGRUKPCANAL-NOSKCJGJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CC2=CC=C(C=C2)OC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N(C1=O)OC(=O)CC2=CC=C(C=C2)OC(=O)CCCCCNC(=O)CCCC[C@H]3C4C(CS3)NC(=O)N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36N4O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

588.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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